molecular formula C10H8N4 B045328 4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE CAS No. 111339-68-5

4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE

Cat. No.: B045328
CAS No.: 111339-68-5
M. Wt: 184.2 g/mol
InChI Key: KASJSXNKMGWWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline consists of a quinoxaline ring fused with a triazole ring, with a methyl group attached to the triazole ring.

Properties

CAS No.

111339-68-5

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

IUPAC Name

4-methyltriazolo[1,5-a]quinoxaline

InChI

InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3

InChI Key

KASJSXNKMGWWQG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N3C1=CN=N3

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=CN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .

Industrial Production Methods: Industrial production methods for 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline are not extensively documented. the principles of green chemistry and eco-compatible catalysts are often employed to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit different biological activities .

Scientific Research Applications

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound also targets specific molecular pathways, such as the A2B receptor, which is involved in cancer progression .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline
  • [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol
  • Quinoxaline derivatives

Comparison: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research .

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